SRT 1720 monohydrochloride

Descripción

Propiedades

IUPAC Name |

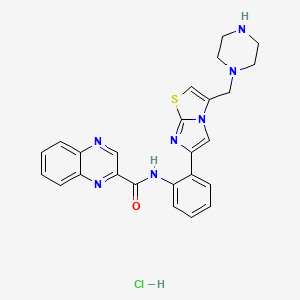

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N7OS.ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGRRMPPXCRRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649411 | |

| Record name | N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoxaline-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001645-58-4 | |

| Record name | N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoxaline-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Core Mechanism of SRT1720 Monohydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRT1720 monohydrochloride, a synthetic small molecule, has garnered significant attention in the scientific community for its potent and specific activation of Sirtuin 1 (SIRT1). SIRT1, an NAD+-dependent deacetylase, is a critical regulator of cellular metabolism, stress resistance, and aging. This technical guide provides an in-depth exploration of the core mechanism of action of SRT1720, summarizing key experimental findings, detailing methodologies, and visualizing the intricate signaling pathways it modulates. Through its allosteric activation of SIRT1, SRT1720 mimics some of the beneficial metabolic effects of caloric restriction, offering therapeutic potential for a range of age-related and metabolic diseases.

Core Mechanism of Action: Allosteric Activation of SIRT1

SRT1720 functions as a selective activator of SIRT1.[1] Unlike resveratrol, another well-known SIRT1 activator, SRT1720 is reported to be approximately 1,000-fold more potent.[2][3] The primary mechanism involves SRT1720 binding to an allosteric site on the SIRT1 enzyme-peptide substrate complex, specifically at a location amino-terminal to the catalytic domain.[1] This binding event lowers the Michaelis constant (Km) for the acetylated substrates of SIRT1, thereby enhancing its deacetylase activity.[1] This targeted activation of SIRT1 initiates a cascade of downstream signaling events that underpin its diverse physiological effects.

Key Signaling Pathways Modulated by SRT1720

The activation of SIRT1 by SRT1720 leads to the deacetylation of a multitude of protein targets, influencing several critical cellular pathways.

Metabolic Regulation

SRT1720 has demonstrated significant effects on glucose and lipid metabolism, largely through the deacetylation of key regulatory proteins.[4][5]

-

AMPK/PGC-1α Pathway: SIRT1 activation by SRT1720 can lead to the deacetylation and subsequent activation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and function.[6][7] This can enhance oxidative metabolism and improve insulin (B600854) sensitivity.[8] Additionally, SRT1720 has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPKα) at Ser485 in a PKA-dependent manner, further contributing to metabolic benefits.[9]

-

FOXO Transcription Factors: SIRT1 deacetylates and modulates the activity of Forkhead box O (FOXO) transcription factors, which are involved in glucose metabolism and stress resistance.[5]

Anti-inflammatory Effects

A prominent effect of SRT1720-mediated SIRT1 activation is the suppression of inflammatory pathways.

-

NF-κB Pathway: SIRT1 can deacetylate the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key transcription factor that drives the expression of pro-inflammatory cytokines.[10] This deacetylation inhibits NF-κB's transcriptional activity.[10][11] Studies have shown that SRT1720 treatment reduces the activation of NF-κB and lowers the expression of inflammatory markers like TNF-α and IFN-γ in aged mice.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on SRT1720.

Table 1: In Vitro Potency of SRT1720

| Parameter | Value | Assay Conditions | Reference |

| EC50 for SIRT1 activation | 0.16 µM | Cell-free assay | [1] |

| EC1.5 for SIRT2 activation | 37 µM | Cell-free assay | [1] |

| EC1.5 for SIRT3 activation | > 300 µM | Cell-free assay | [1] |

Table 2: In Vivo Metabolic Effects of SRT1720 in Animal Models

| Animal Model | Diet | SRT1720 Dose | Key Metabolic Outcomes | Reference |

| Diet-induced obese mice | High-fat diet | 100 mg/kg/day | Improved insulin sensitivity, lowered plasma glucose | [3] |

| Leptin-deficient ob/ob mice | N/A | 100 mg/kg/day | Improved insulin sensitivity, lowered plasma glucose | [3] |

| Zucker fa/fa rats | N/A | N/A | Improved whole-body glucose homeostasis and insulin sensitivity | [3] |

| Mice | High-fat diet | 100 mg/kg in diet | Median survival increased by 22 weeks | [8] |

| Mice | Standard diet | 100 mg/kg in diet | Mean lifespan increased by 8.8% | [11][12] |

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying SRT1720.

Caption: SRT1720 allosterically activates SIRT1, leading to downstream deacetylation events.

Caption: A general experimental workflow for characterizing the effects of SRT1720.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of SRT1720.

In Vitro SIRT1 Deacetylase Activity Assay (Fluor de Lys Assay)

-

Objective: To measure the direct effect of SRT1720 on SIRT1 enzymatic activity.

-

Principle: This assay uses a fluorogenic substrate that, upon deacetylation by SIRT1 and subsequent development, releases a fluorescent signal proportional to the enzyme's activity.

-

Methodology:

-

Human recombinant SIRT1 enzyme is incubated with a Fluor de Lys-SIRT1 substrate and NAD+ in a reaction buffer.

-

SRT1720 at various concentrations is added to the reaction mixture. A control group without SRT1720 and a group with a known SIRT1 inhibitor (e.g., nicotinamide) are included.[13]

-

The reaction is allowed to proceed at 37°C for a specified time (e.g., 1 hour).

-

The developer solution, containing trichostatin A and a protease, is added to stop the SIRT1 reaction and cleave the deacetylated substrate, releasing the fluorophore.

-

Fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

SIRT1 activity is calculated relative to the control, and EC50 values are determined by plotting activity against SRT1720 concentration.[1]

-

In Vivo Mouse Lifespan and Healthspan Studies

-

Objective: To determine the effect of long-term SRT1720 administration on the lifespan and overall health of mice.

-

Animal Model: C57BL/6J mice are commonly used. Studies have been conducted on mice fed both standard and high-fat diets.[8][11]

-

Methodology:

-

Mice are divided into control and treatment groups. Treatment typically begins at middle age (e.g., 6 months).[8]

-

SRT1720 is incorporated into the diet at a specified concentration (e.g., 100 mg/kg of chow).[8]

-

Animals have ad libitum access to their respective diets and water.

-

Body weight and food intake are monitored regularly (e.g., bi-weekly).[8]

-

Lifespan is recorded as the time of natural death for each animal. Survival curves are generated and analyzed using statistical methods like the Kaplan-Meier analysis.

-

Healthspan is assessed through various physiological and metabolic tests conducted at different ages, including glucose tolerance tests, insulin sensitivity tests, and analysis of serum biomarkers (e.g., cholesterol, inflammatory cytokines).[8][10]

-

Western Blot Analysis for Protein Acetylation and Signaling

-

Objective: To assess the effect of SRT1720 on the acetylation status of SIRT1 targets and the activation of downstream signaling pathways.

-

Methodology:

-

Cells or tissues are treated with SRT1720 or a vehicle control.

-

Protein lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for acetylated proteins (e.g., acetylated-p53, acetylated-p65) or total and phosphorylated forms of signaling proteins (e.g., AMPK, p-AMPK).

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate, and band intensities are quantified using densitometry.

-

Cell Migration Assay (Transwell Assay)

-

Objective: To evaluate the effect of SRT1720 on cancer cell migration.

-

Methodology:

-

Multiple myeloma (MM.1S) cells are pretreated with SRT1720 (e.g., 5 µM for 12 hours).[13]

-

Viable cells are washed and resuspended in serum-free medium.

-

The cells are plated in the upper chamber of a Transwell insert with a fibronectin-coated polycarbonate membrane.

-

The lower chamber contains a medium with a chemoattractant (e.g., serum).

-

After incubation (e.g., 4 hours), non-migrated cells in the upper chamber are removed.

-

Cells that have migrated to the bottom face of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.[13]

-

Conclusion

SRT1720 monohydrochloride is a potent and specific allosteric activator of SIRT1. Its mechanism of action, centered on enhancing the deacetylase activity of SIRT1, leads to the modulation of critical cellular pathways involved in metabolism and inflammation. The preclinical data, supported by a range of in vitro and in vivo experiments, highlight its potential as a therapeutic agent for metabolic and age-related diseases. This technical guide provides a foundational understanding of SRT1720's core mechanisms, offering valuable insights for researchers and professionals in the field of drug development. Further clinical investigation is warranted to translate these promising preclinical findings into human therapies.[14]

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel Role of the SIRT1 in Endocrine and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resveratrol and SRT1720 Elicit Differential Effects in Metabolic Organs and Modulate Systemic Parameters Independently of Skeletal Muscle Peroxisome Proliferator-activated Receptor γ Co-activator 1α (PGC-1α) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SRT1720 as an SIRT1 activator for alleviating paraquat-induced models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SRT1720‐induced activation of SIRT1 alleviates vascular smooth muscle cell senescence through PKA‐dependent phosphorylation of AMPKα at Ser485 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. Preclinical Evaluation of a Novel SIRT1 Modulator SRT1720 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

SRT1720 Monohydrochloride: A Technical Guide for Researchers

SRT1720 Monohydrochloride is a synthetic small molecule that has garnered significant interest within the scientific community for its potent and selective activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 is a key regulator of numerous cellular processes, including metabolism, stress resistance, and aging. This technical guide provides an in-depth overview of SRT1720, its mechanism of action, and its effects on various biological pathways, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

SRT1720 is a hydrochloride salt with the following chemical properties:

| Property | Value |

| Chemical Formula | C₂₅H₂₃N₇OS · HCl |

| Molecular Weight | 506.02 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO (≥100 mg/mL) and Ethanol (<1 mg/mL).[1][2] |

| Stability | Store at -20°C for long-term stability.[3] |

| CAS Number | 1001645-58-4 |

Mechanism of Action: A SIRT1 Activator

SRT1720 acts as a selective activator of SIRT1. It binds to an allosteric site on the SIRT1 enzyme, leading to a conformational change that enhances its deacetylase activity towards its substrates.[1] The activation of SIRT1 by SRT1720 is reported to be over 1,000-fold more potent than resveratrol, a naturally occurring SIRT1 activator.[3]

Controversy Regarding Direct Activation

It is important to note that there is some controversy in the scientific literature regarding the direct activation of SIRT1 by SRT1720. Some studies suggest that the observed effects of SRT1720 may be, in part, due to off-target effects or an indirect mode of action.[4][5][6] Researchers should consider this ongoing debate when interpreting experimental results.

Signaling Pathways Modulated by SRT1720

SRT1720, through its activation of SIRT1, influences several key signaling pathways that regulate cellular function.

SIRT1-Mediated Deacetylation of Downstream Targets

The primary mechanism of SRT1720's action is the SIRT1-mediated deacetylation of a variety of protein targets, which in turn modulates their activity.

Inhibition of NF-κB Signaling and Inflammation

One of the most well-documented effects of SRT1720 is its anti-inflammatory activity, which is primarily mediated through the inhibition of the NF-κB signaling pathway. SIRT1 deacetylates the p65 subunit of NF-κB, which leads to the suppression of its transcriptional activity and a subsequent reduction in the expression of pro-inflammatory cytokines.

Activation of PGC-1α and Mitochondrial Biogenesis

SRT1720 has been shown to enhance mitochondrial function and biogenesis. This effect is attributed to the SIRT1-mediated deacetylation and subsequent activation of the transcriptional coactivator PGC-1α, a master regulator of mitochondrial biogenesis.

Quantitative Data from In Vivo Studies

Numerous preclinical studies have investigated the effects of SRT1720 in various mouse models. The following tables summarize key quantitative findings.

Table 1: Effects of SRT1720 on Lifespan and Metabolism in Mice

| Parameter | Mouse Model | Treatment | Outcome | Reference |

| Mean Lifespan | C57BL/6J (HFD) | 100 mg/kg/day SRT1720 in diet | Increased by 21.7% | [1] |

| Mean Lifespan | C57BL/6J (SD) | 100 mg/kg/day SRT1720 in diet | Increased by 8.8% | [7] |

| Fasting Glucose | ob/ob mice (HFD) | 100 mg/kg/day SRT1720 (oral gavage) | No significant decrease observed in this particular study. | [8] |

| Plasma Insulin (B600854) | Zucker fa/fa rats | Not specified | Improved insulin sensitivity in adipose tissue, skeletal muscle, and liver. | [9] |

| Total Cholesterol | C57BL/6J (SD) | 100 mg/kg/day SRT1720 in diet | Lowered | [1] |

| LDL Cholesterol | C57BL/6J (SD) | 100 mg/kg/day SRT1720 in diet | Lowered | [1] |

HFD: High-Fat Diet, SD: Standard Diet

Table 2: Effects of SRT1720 on Gene and Protein Expression in Mice

| Target | Tissue/Cell Type | Treatment | Change in Expression/Activity | Reference |

| SIRT1 Protein | Aorta (Old Mice) | 100 mg/kg/day SRT1720 for 4 weeks | Normalized to levels of young mice (47% increase vs. old vehicle) | [5] |

| p65Rel (NF-κB) | Liver | 100 mg/kg/day SRT1720 in diet | Significant reduction | [1] |

| COX2 | Liver | 100 mg/kg/day SRT1720 in diet | Significant reduction | [1] |

| BAX | Liver | 100 mg/kg/day SRT1720 in diet | Significant reduction | [1] |

| Lipogenic Genes (SREBP-1c, ACC, FAS) | Liver (MSG mice) | SRT1720 treatment | Reduced expression | [10] |

| MnSOD | Aorta (Old Mice) | 100 mg/kg/day SRT1720 for 4 weeks | Increased by 67% | [5] |

| Catalase | Aorta (Old Mice) | 100 mg/kg/day SRT1720 for 4 weeks | Increased by 89% | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the effects of SRT1720.

Experimental Workflow: In Vitro and In Vivo Evaluation of SRT1720

Protocol 1: In Vitro SIRT1 Deacetylation Assay (Fluorometric)

This protocol is adapted from commercially available SIRT1 activity assay kits.

Materials:

-

Purified recombinant SIRT1 enzyme

-

SIRT1 fluorometric substrate (e.g., a p53-derived peptide with a fluorophore and a quencher)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

SIRT1 inhibitor (e.g., Nicotinamide) for negative control

-

SRT1720

-

Developer solution (containing a protease)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the SIRT1 enzyme.

-

Add SRT1720 at various concentrations to the appropriate wells. Include wells with a vehicle control (e.g., DMSO) and a known SIRT1 inhibitor.

-

Initiate the reaction by adding the SIRT1 fluorometric substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the deacetylation reaction and initiate the development step by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, separating the fluorophore from the quencher and generating a fluorescent signal.

-

Incubate at 37°C for 10-15 minutes.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percentage of SIRT1 activation or inhibition relative to the vehicle control.

Protocol 2: In Vivo Administration of SRT1720 in Mice

This protocol is a general guideline for oral administration of SRT1720 to mice.

Materials:

-

SRT1720 monohydrochloride

-

Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, or a solution of PEG400 and Tween 80 in water)

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of SRT1720 based on the desired dose (e.g., 100 mg/kg) and the body weight of the mice.

-

Prepare the vehicle solution.

-

Suspend or dissolve SRT1720 in the vehicle to the desired final concentration. Ensure the solution is homogenous by vortexing or sonicating if necessary. Prepare fresh daily.

-

-

Animal Handling and Dosing:

-

Weigh each mouse accurately before dosing to calculate the precise volume to be administered.

-

Gently restrain the mouse.

-

Insert the gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.

-

Slowly administer the calculated volume of the SRT1720 solution or vehicle control.

-

Return the mouse to its cage and monitor for any adverse effects.

-

-

Treatment Schedule:

-

The dosing frequency and duration will depend on the experimental design (e.g., once daily for 4 weeks).

-

Protocol 3: Western Blot Analysis for Protein Acetylation

This protocol allows for the assessment of the acetylation status of SIRT1 target proteins.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetylated-lysine, anti-p53, anti-p65)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in lysis buffer containing deacetylase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

SRT1720 monohydrochloride is a powerful research tool for investigating the biological roles of SIRT1. Its ability to modulate key signaling pathways involved in metabolism, inflammation, and aging makes it a compound of significant interest for the development of novel therapeutics for a range of diseases. Researchers utilizing SRT1720 should be mindful of the ongoing discussion regarding its precise mechanism of action and design their experiments accordingly to generate robust and reproducible data. This technical guide provides a solid foundation for the design and execution of such studies.

References

- 1. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment with SRT1720, a SIRT1 activator, ameliorates fatty liver with reduced expression of lipogenic enzymes in MSG mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. SRT1720 induces mitochondrial biogenesis and rescues mitochondrial function after oxidant injury in renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of SIRT1 protein knock down on PGC-1α acetylation during skeletal muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the SRT1720 Monohydrochloride SIRT1 Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT1720 is a synthetic small molecule that has been widely studied as a specific activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[1][2] SIRT1 is a key regulator of numerous cellular processes, including metabolism, stress resistance, and aging.[3][4][5] As such, pharmacological activation of SIRT1 by compounds like SRT1720 has been investigated as a therapeutic strategy for a variety of age-related diseases, including metabolic and cardiovascular disorders.[1][6][7] This technical guide provides a comprehensive overview of the SRT1720-mediated SIRT1 activation pathway, detailing its mechanism of action, downstream effects, and the scientific controversy surrounding its direct activation of SIRT1.

Mechanism of Action: Direct Allosteric Activation and Controversy

The primary proposed mechanism of action for SRT1720 is the direct allosteric activation of SIRT1.[1] This model suggests that SRT1720 binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its acetylated substrates.[2] Specifically, a single amino acid, glutamic acid 230 (E230), located in a structured N-terminal domain of SIRT1, has been identified as critical for this allosteric activation.[2]

However, the direct activation of SIRT1 by SRT1720 is a subject of debate within the scientific community.[1][4] Several studies have reported that the apparent activation of SIRT1 by SRT1720 is an artifact of in vitro assays that utilize peptide substrates covalently linked to a fluorophore.[3][8][9] These studies suggest that SRT1720 and similar compounds interact directly with the fluorophore-containing substrate, rather than SIRT1 itself, leading to an apparent increase in enzyme activity.[3][8][9] Experiments using native peptide or full-length protein substrates without a fluorophore failed to show activation by SRT1720.[3][8]

Conversely, other research provides evidence for a common mechanism of direct SIRT1 regulation by allosteric activators, including SRT1720.[2] This body of work suggests that specific hydrophobic motifs within native SIRT1 substrates, such as PGC-1α and FOXO3a, can facilitate SIRT1 activation by sirtuin-activating compounds (STACs) like SRT1720.[2] Despite the ongoing debate, numerous in vivo studies have demonstrated physiological effects consistent with SIRT1 activation following SRT1720 administration.[1][6][7]

Quantitative Data on SRT1720 Activity

The following tables summarize key quantitative data regarding the activity and effects of SRT1720 from various studies.

Table 1: In Vitro Activity of SRT1720 on Sirtuins

| Parameter | Value | Sirtuin Target | Notes | Reference |

| EC1.5 | 0.16 µM | Human SIRT1 | Concentration for 50% activation increase | [5] |

| EC1.5 | 37 µM | Human SIRT2 | >230-fold less potent than for SIRT1 | [5] |

| EC1.5 | > 300 µM | Human SIRT3 | [5] | |

| EC50 | 0.16 µM | SIRT1 | Cell-free assay | [10] |

Table 2: In Vivo Effects of SRT1720 in Mice

| Effect | Model | SRT1720 Dose | Outcome | Reference |

| Lifespan Extension | Mice on standard diet | 100 mg/kg in diet | Significant extension of mean lifespan | [1] |

| Lifespan Extension | Mice on high-fat diet | 100 mg/kg in diet | Mean lifespan increased by 22 weeks | [1] |

| Improved Endothelial Function | Old mice | 100 mg/kg body weight for 4 weeks | Restored endothelium-dependent dilation | [6][7] |

| Reduced Inflammation | Old mice | 100 mg/kg body weight for 4 weeks | Normalized NF-κB activation and reduced TNF-α | [6][11] |

| Reduced Plasma Glucose | ob/ob mice on high-fat diet | 30 mg/kg and 100 mg/kg | No significant effect observed in this study | [9] |

Signaling Pathways Activated by SRT1720

SRT1720, through its activation of SIRT1, influences several downstream signaling pathways that regulate a multitude of cellular functions.

NF-κB Signaling Pathway

SIRT1 is a known negative regulator of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][12] NF-κB is a key transcription factor involved in inflammatory responses. SIRT1 deacetylates the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[6] Studies have shown that SRT1720 treatment leads to reduced NF-κB activity and a subsequent decrease in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[6][12][13][14] This anti-inflammatory effect is dependent on the presence of functional SIRT1.[1]

SRT1720-mediated SIRT1 activation inhibits the NF-κB inflammatory pathway.

PGC-1α and Mitochondrial Biogenesis

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and function.[5] SIRT1 deacetylates and activates PGC-1α, leading to an increase in mitochondrial gene expression and enhanced mitochondrial capacity.[5][15] While some studies report that SRT1720 treatment leads to deacetylation of PGC-1α and increased mitochondrial function[5][15], other studies have found no such effect.[16]

SRT1720 activates PGC-1α via SIRT1, promoting mitochondrial biogenesis.

Akt/eNOS/VEGF Signaling Pathway in Endothelial Cells

In endothelial cells, SRT1720 has been shown to exert protective effects against senescence through the Akt/eNOS/VEGF signaling pathway.[17][18] SIRT1 can deacetylate and activate endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a key signaling molecule in the vasculature.[17] SRT1720 treatment has been shown to augment the expression of phosphorylated Akt (p-Akt), eNOS, and vascular endothelial growth factor (VEGF), which are crucial for endothelial cell viability, migration, and angiogenesis.[17][18]

SRT1720 promotes endothelial function via the Akt/eNOS/VEGF pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of SRT1720 on SIRT1 activation and downstream pathways.

In Vitro SIRT1 Deacetylase Activity Assay (Fluorometric)

This assay is commonly used to screen for SIRT1 activators and inhibitors.

Workflow for a fluorometric SIRT1 deacetylase activity assay.

Methodology:

-

Reaction Setup: A reaction mixture containing recombinant SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on p53 or other known SIRT1 substrates), and NAD+ is prepared in a buffer solution.

-

Compound Addition: SRT1720 or a vehicle control (e.g., DMSO) is added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for a defined period to allow for deacetylation.

-

Development: A developer solution is added, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The increase in fluorescence in the presence of SRT1720 compared to the vehicle control indicates SIRT1 activation.

Western Blot Analysis of Downstream Targets

Western blotting is a crucial technique to assess the in-cell or in-vivo effects of SRT1720 on the acetylation status and expression levels of SIRT1 target proteins.[12][17][19]

Workflow for Western blot analysis of SRT1720-mediated effects.

Methodology:

-

Sample Preparation: Cells or tissues are treated with SRT1720 or a vehicle control. Total protein is then extracted using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each sample is determined to ensure equal loading.

-

SDS-PAGE: Protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., acetylated-p65, total p65, PGC-1α, p-Akt, total Akt, eNOS, VEGF, and a loading control like β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system.

-

Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine changes in protein expression or post-translational modifications.

Conclusion

SRT1720 monohydrochloride is a potent small molecule that has been instrumental in elucidating the therapeutic potential of SIRT1 activation. While the precise mechanism of its interaction with SIRT1 remains a topic of scientific discussion, its biological effects in numerous preclinical models are well-documented. SRT1720 has been shown to extend lifespan, improve metabolic parameters, and exert anti-inflammatory and vasculoprotective effects, primarily through the modulation of key signaling pathways including NF-κB, PGC-1α, and Akt/eNOS/VEGF. This technical guide provides a foundational understanding of the SRT1720-SIRT1 axis for researchers and professionals in the field of drug discovery and development. Further investigation is warranted to fully resolve the controversy surrounding its direct mechanism of action and to translate its promising preclinical findings into clinical applications.

References

- 1. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for a Common Mechanism of SIRT1 Regulation by Allosteric Activators [dspace.mit.edu]

- 3. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The controversial world of sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. The SIRT1 activator SRT1720 reverses vascular endothelial dysfunction, excessive superoxide production, and inflammation with aging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. The SIRT1 activator SRT1720 reverses vascular endothelial dysfunction, excessive superoxide production, and inflammation with aging in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The sirtuin 1 activator SRT1720 alleviated endotoxin-induced fulminant hepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Sirt1 Activator SRT1720 Mitigates Human Monocyte Activation and Improves Outcome During Gram-Negative Pneumosepsis in Mice [mdpi.com]

- 14. SRT1720, a Sirtuin 1 Activator, Attenuates Organ Injury and Inflammation in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effects of Resveratrol and SIRT1 on PGC-1α Activity and Mitochondrial Biogenesis: A Reevaluation | PLOS Biology [journals.plos.org]

- 17. SRT1720, a SIRT1 specific activator, protected H2O2-induced senescent endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. e-century.us [e-century.us]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biological Effects of SRT1720 Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

SRT1720 is a synthetic small molecule developed as a specific activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[1] SIRT1 is a critical regulator of numerous cellular processes, including metabolism, inflammation, and aging, making it an attractive therapeutic target for a range of age-related diseases.[1][2][3] SRT1720 was designed to be approximately 1,000 times more potent than resveratrol (B1683913), a natural SIRT1 activator.[4][5] This guide provides a comprehensive overview of the biological effects of SRT1720, detailing its mechanism of action, its impact on various physiological systems, and the experimental methodologies used in its evaluation.

Mechanism of Action

SRT1720 is reported to activate SIRT1 through a direct allosteric mechanism.[1][6] It binds to the SIRT1 enzyme-peptide substrate complex at a site distinct from the catalytic domain, lowering the Michaelis constant (Km) for the acetylated substrate and enhancing the enzyme's deacetylase activity.[7] However, some studies have questioned the direct activation of SIRT1 by SRT1720, suggesting that its effects might be observed primarily with fluorophore-conjugated peptide substrates used in in vitro assays and not with native protein substrates.[2] Despite this controversy, a large body of evidence demonstrates SIRT1-dependent effects of SRT1720 in cellular and animal models.[1][8] The compound has been shown to deacetylate known SIRT1 targets like PGC-1α and p53.[8][9]

Core Biological Effects

The activation of SIRT1 by SRT1720 triggers a cascade of downstream effects, impacting metabolism, inflammation, cellular senescence, and cancer progression.

SRT1720 has demonstrated significant beneficial effects on metabolic health in various preclinical models, particularly in the context of diet-induced obesity and type 2 diabetes.[7][10]

-

Improved Insulin (B600854) Sensitivity and Glucose Homeostasis: In diet-induced obese and genetically obese mice, SRT1720 improves insulin sensitivity, lowers plasma glucose levels, and reduces hyperinsulinemia.[7][11] It has been shown to enhance glucose tolerance and increase the glucose infusion rate required to maintain euglycemia in fa/fa rats.[7]

-

Lipid Metabolism: The compound reduces liver triglyceride content in mouse models of non-alcoholic fatty liver disease (NAFLD).[12] This is achieved, in part, by reducing the expression of lipogenic genes such as sterol regulatory element-binding protein-1c (SREBP-1c), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS).[12] SRT1720 treatment also leads to lower total cholesterol and low-density lipoprotein levels.[1]

-

Mitochondrial Biogenesis and Function: SRT1720 promotes mitochondrial biogenesis and enhances mitochondrial capacity.[4][7][13] This effect is mediated through the deacetylation and activation of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial function.[8][13] In renal proximal tubule cells, SRT1720 treatment leads to an increase in mitochondrial DNA copy number and elevated mitochondrial respiration rates.[13]

A key aspect of SRT1720's biological activity is its potent anti-inflammatory effect, observed across multiple disease models.

-

Inhibition of NF-κB Pathway: SRT1720 suppresses inflammation by inhibiting the pro-inflammatory NF-κB (nuclear factor-kappa B) signaling pathway.[1][9] SIRT1 can deacetylate the p65 subunit of NF-κB, which inhibits its transcriptional activity.[9][14] SRT1720 has been shown to lower the phosphorylation of NF-κB pathway regulators in a SIRT1-dependent manner.[1][15]

-

Reduction of Pro-inflammatory Cytokines: Treatment with SRT1720 leads to a significant reduction in the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in various models of inflammation such as sepsis, endotoxin-induced hepatitis, and vascular aging.[9][14][16]

-

Inflammasome Inhibition: In a mouse model of sepsis, SRT1720 was found to decrease the mRNA expression of components of the NLRP3 inflammasome, a key driver of inflammation.[16]

The role of SRT1720 in cancer is complex and appears to be context-dependent, with both anti-tumor and pro-tumor effects reported.

-

Anti-Cancer Activity: In multiple myeloma, SRT1720 inhibits cancer cell growth and induces apoptosis (programmed cell death) by activating caspases 3, 8, and 9.[4][6] It also increases reactive oxygen species and inhibits NF-κB activity in these cells.[6] Furthermore, SRT1720 can enhance the cytotoxic effects of conventional anti-myeloma agents like bortezomib (B1684674) and dexamethasone.[6] In some breast cancer cell lines, SRT1720 induces lysosomal-dependent necrosis.[17]

-

Pro-Cancer Activity: Conversely, in a mouse xenograft model of breast cancer, SRT1720 was shown to increase lung metastasis.[1][18] It was found to promote the migration of breast cancer cells and increase the secretion of vascular endothelial growth factor (VEGF), a key pro-angiogenic factor.[18] In Ewing's sarcoma cells, SRT1720 enhanced the efficacy of chemotherapeutic agents, while resveratrol inhibited it, highlighting the differential effects of SIRT1 activators.[19]

SRT1720 has shown promise in promoting healthspan and longevity in animal models.

-

Lifespan Extension: In mice fed a high-fat diet, SRT1720 supplementation extended median survival.[1] Notably, it also extended the mean lifespan of mice on a standard diet by 8.8%, delayed the onset of age-related metabolic diseases, and improved general health.[1][15][20]

-

Cardiovascular Protection: SRT1720 reverses age-related vascular endothelial dysfunction.[9] It restores endothelium-dependent dilation by enhancing cyclooxygenase-2 (COX-2) signaling and reducing oxidative stress and inflammation in the vasculature of old mice.[9] It also ameliorates vascular smooth muscle cell senescence.[21]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of SRT1720.

Table 1: In Vitro Efficacy of SRT1720

| Parameter | Value | Cell/Assay Type | Reference |

|---|---|---|---|

| SIRT1 EC₅₀ | 0.16 µM | Cell-free enzymatic assay | [7][11] |

| SIRT2 EC₁.₅ | 37 µM | Cell-free enzymatic assay | [7][11] |

| SIRT3 EC₁.₅ | > 300 µM | Cell-free enzymatic assay |[7][11] |

Table 2: In Vivo Metabolic Effects of SRT1720 in Mice

| Model | SRT1720 Dose | Outcome | % Change / Result | Reference |

|---|---|---|---|---|

| High-Fat Diet (HFD) | 100 mg/kg/day | Mean Lifespan | ▲ 22% (vs HFD control) | [1] |

| Standard Diet | 100 mg/kg/day | Mean Lifespan | ▲ 8.8% | [1][20] |

| HFD | 100 mg/kg/day | Rotarod Performance (Motor) | Improved at 13 & 18 months | [1] |

| HFD | 100 mg/kg/day | Fat Mass | ▼ (Significant reduction) | [1] |

| Old Mice (29-32 mo) | 100 mg/kg/day (4 wks) | Endothelium-Dependent Dilation | Restored from 83% to 95% | [9] |

| Old Mice (29-32 mo) | 100 mg/kg/day (4 wks) | Aortic Superoxide Production | Normalized to young levels | [9] |

| MSG-induced NAFLD | N/A | Liver Triglyceride Content | ▼ (Significant reduction) |[12] |

Table 3: In Vivo Anti-Inflammatory Effects of SRT1720 in Mice

| Model | SRT1720 Dose | Cytokine/Marker | % Change (vs. Vehicle) | Reference |

|---|---|---|---|---|

| Sepsis (CLP) | 20 mg/kg | Serum IL-1β | ▼ ~98% | [16] |

| Sepsis (CLP) | 20 mg/kg | Serum IL-6 | ▼ ~99% | [16] |

| Sepsis (CLP) | 20 mg/kg | Liver NLRP3 mRNA | ▼ 83.4% | [16] |

| LPS/D-Gal Hepatitis | N/A | Serum TNF-α & IL-6 | ▼ (Significantly suppressed) |[14] |

Table 4: In Vivo Anti-Cancer Effects of SRT1720 in Mice

| Model | SRT1720 Dose | Outcome | Result | Reference |

|---|---|---|---|---|

| Multiple Myeloma Xenograft | 200 mg/kg | Tumor Growth | Marked inhibition | [6] |

| Multiple Myeloma Xenograft | 200 mg/kg | Tumor Ki-67 (Proliferation) | ▼ (Significant decrease) | [6] |

| Multiple Myeloma Xenograft | 200 mg/kg | Tumor Caspase-3 (Apoptosis) | ▲ (Significant increase) | [6] |

| 4T1 Breast Cancer | N/A | Lung Metastasis Score | ▲ (Increased metastasis) |[18] |

Signaling Pathways and Visualizations

The biological effects of SRT1720 are mediated through complex signaling networks. The diagrams below illustrate key pathways.

Caption: SRT1720 activates SIRT1, leading to deacetylation of PGC-1α and FOXO1, which boosts mitochondrial function and regulates glucose metabolism.

Caption: SRT1720-mediated SIRT1 activation inhibits the NF-κB pathway by deacetylating the p65 subunit, thereby reducing pro-inflammatory gene expression.

Caption: In multiple myeloma cells, SRT1720 induces apoptosis through ROS production and activation of the ATM/Chk2 and caspase signaling cascades.

Key Experimental Protocols

The biological effects of SRT1720 have been characterized using a range of standardized preclinical methodologies.

-

Animal Models: Studies commonly use male C57BL/6 mice for aging and metabolic studies.[1][16] Diet-induced obesity (DIO) models are generated by feeding mice a high-fat diet (HFD), typically containing 60% of calories from fat.[1] Genetically obese models like Lepob/ob mice and Zucker (fa/fa) rats are also used.[7][11] For cancer studies, human tumor xenograft models are established in immunodeficient mice.[6]

-

Drug Administration: SRT1720 is often administered by inclusion in the diet at concentrations formulated to provide daily doses ranging from 100 mg/kg to 500 mg/kg body weight.[1] For acute studies like sepsis, intravenous (IV) injection of 5 or 20 mg/kg is used.[16] For cancer xenograft studies, IV injections of 200 mg/kg have been utilized.[6]

-

Metabolic Phenotyping: Comprehensive Laboratory Animal Monitoring System (CLAMS) is used to measure respiratory exchange ratio (RER), energy expenditure, and locomotor activity.[1] Glucose and insulin tolerance tests are standard procedures to assess glucose homeostasis.[7]

-

Tissue Analysis: At the end of studies, tissues (liver, muscle, adipose, aorta) are harvested for analysis. Gene and protein expression are measured using quantitative RT-PCR and Western blotting, respectively.[9][22] Histological analysis is performed to assess tissue morphology, inflammation, and steatosis.[14] Immunohistochemistry is used to detect protein markers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis) in tumors.[6]

-

Cell Lines: A variety of cell lines have been used, including murine embryonic fibroblasts (MEFs) from wild-type and SIRT1-knockout mice to confirm SIRT1-dependency,[1] multiple myeloma (MM.1S, RPMI-8226) and breast cancer (MCF-7, MDA-MB-231) cell lines,[6][17] and renal proximal tubule cells (RPTCs).[13]

-

Cell Viability and Death Assays: Cell viability is commonly measured using the MTT assay.[17] Apoptosis and necrosis are quantified by flow cytometry after staining with Annexin V and propidium (B1200493) iodide.[17]

-

SIRT1 Activity Assays: SIRT1 deacetylase activity is measured using commercial fluorogenic assay kits, often with a p53-derived acetylated peptide substrate.[21] Western blotting for acetylated forms of known SIRT1 substrates (e.g., acetyl-p53, acetyl-p65, acetyl-PGC-1α) is used to assess SIRT1 activity in cells and tissues.[8][9]

-

Migration and Angiogenesis Assays: Transwell migration assays are used to assess cancer cell migration.[18] In vitro angiogenesis is measured using Matrigel capillary-like tube formation assays with human umbilical vein endothelial cells (HUVECs).[6]

-

Gene Expression Analysis: Cellular mRNA levels of target genes are quantified using real-time quantitative PCR (RT-qPCR).[16] Protein levels are determined by Western blotting.[22]

Conclusion and Future Directions

SRT1720 monohydrochloride is a potent SIRT1 activator with significant therapeutic potential demonstrated in a wide array of preclinical models of age-related diseases. Its robust beneficial effects on metabolism and inflammation are well-documented and primarily mediated through SIRT1-dependent pathways involving PGC-1α and NF-κB. However, its role in cancer is multifaceted and warrants caution, as it has exhibited both tumor-suppressive and pro-metastatic activities depending on the cancer type. While the controversy regarding its direct mechanism of SIRT1 activation exists, the consistent SIRT1-dependent biological outcomes in vivo support its utility as a tool compound for studying SIRT1 biology and as a lead for developing therapeutics for metabolic and inflammatory disorders. Further research is necessary to clarify its context-dependent effects in oncology and to translate its promising preclinical findings into safe and effective human therapies.

References

- 1. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical Evaluation of a Novel SIRT1 Modulator SRT1720 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. SRT1720 improves survival and healthspan of obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Treatment with SRT1720, a SIRT1 activator, ameliorates fatty liver with reduced expression of lipogenic enzymes in MSG mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SRT1720 Induces Mitochondrial Biogenesis and Rescues Mitochondrial Function after Oxidant Injury in Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The sirtuin 1 activator SRT1720 alleviated endotoxin-induced fulminant hepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SRT1720, a Sirtuin 1 Activator, Attenuates Organ Injury and Inflammation in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SRT1720 induces lysosomal-dependent cell death of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Reverse chemomodulatory effects of the SIRT1 activators resveratrol and SRT1720 in Ewing’s sarcoma cells: resveratrol suppresses and SRT1720 enhances etoposide- and vincristine-induced anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. newdrugapprovals.org [newdrugapprovals.org]

- 21. SRT1720‐induced activation of SIRT1 alleviates vascular smooth muscle cell senescence through PKA‐dependent phosphorylation of AMPKα at Ser485 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

SRT1720 Monohydrochloride: A Deep Dive into its Role in Metabolic Disease Research

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SRT1720 monohydrochloride, a specific and potent synthetic activator of Sirtuin 1 (SIRT1), has emerged as a significant compound of interest in the field of metabolic disease research.[1][2] SIRT1, an NAD+-dependent deacetylase, is a critical regulator of cellular metabolism, influencing a wide array of processes including glucose and lipid homeostasis, mitochondrial function, and inflammation.[1] Pharmacological activation of SIRT1 by compounds like SRT1720 mimics some of the beneficial metabolic effects of caloric restriction, presenting a promising therapeutic avenue for a variety of metabolic disorders, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and age-related metabolic decline.[1][3] This technical guide provides a comprehensive overview of the core research surrounding SRT1720, focusing on its mechanism of action, quantitative effects on metabolic parameters, and detailed experimental protocols.

Mechanism of Action: The SIRT1 Connection

SRT1720 functions as an allosteric activator of SIRT1, enhancing its deacetylase activity towards a range of downstream targets.[1][2] This activation is crucial for mediating the compound's therapeutic effects. The primary signaling pathways influenced by SRT1720-mediated SIRT1 activation include:

-

PGC-1α Deacetylation: SIRT1 deacetylates and activates Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and function.[4][5] This leads to increased mitochondrial capacity and enhanced fatty acid oxidation.[4][6]

-

AMPK Activation: While some studies suggest SRT1720's effects can occur independently of AMP-activated protein kinase (AMPK), others point to a complex interplay where SIRT1 can activate AMPK, a key cellular energy sensor.[4][7][8] This crosstalk further promotes metabolic benefits.

-

NF-κB Inhibition: SIRT1 activation by SRT1720 has been shown to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][9] This anti-inflammatory action is crucial in mitigating the chronic low-grade inflammation associated with many metabolic diseases.[2]

-

FOXO1 Regulation: SIRT1 deacetylates and regulates the Forkhead box protein O1 (FOXO1), a transcription factor involved in the regulation of gluconeogenesis and insulin (B600854) sensitivity.[1]

Quantitative Effects on Metabolic Parameters

Numerous preclinical studies have demonstrated the significant impact of SRT1720 on various metabolic markers. The following tables summarize key quantitative data from studies in rodent models of metabolic disease.

Table 1: Effects of SRT1720 on Glucose Homeostasis and Insulin Sensitivity

| Animal Model | Diet | SRT1720 Dose | Duration | Fasting Blood Glucose | Insulin Levels | Glucose Tolerance | Insulin Sensitivity (HOMA-IR/QUICKI) | Reference |

| Diet-induced obese (DIO) mice | High-Fat Diet | 100 mg/kg/day | - | Significantly reduced | Significantly reduced (fed) | Improved | Improved (HOMA-IR) | [1][10] |

| Diabetic rats | High-Fat Diet | - | - | Significantly lowered | Significantly lowered | Enhanced | Improved (HOMA-IR & QUICKI scores) | [3] |

| Monosodium glutamate (B1630785) (MSG) mice | Standard | 6-16 weeks of age | 10 weeks | - | - | - | Improved | [11] |

Table 2: Effects of SRT1720 on Lipid Metabolism and Liver Health

| Animal Model | Diet | SRT1720 Dose | Duration | Serum Lipids | Liver Triglycerides | Lipogenic Gene Expression (e.g., SREBP-1c, FAS, ACC) | Liver Fibrosis/Inflammation Markers | Reference |

| Monosodium glutamate (MSG) mice | Standard | - | 10 weeks | Reduced free fatty acids | Significantly reduced | Reduced | Reduced oxidative stress & inflammatory cytokines | [11] |

| Diabetic rats | High-Fat Diet | - | - | Reduced total cholesterol, triglycerides, LDL | - | - | Lowered TGF-β, TIMP-1, Col1a1; Reduced NFκB, TNF-α, IL-6 | [3] |

| Mice on standard diet | Standard | 1.33 g/kg in diet | Lifelong | Lower total cholesterol and LDL | - | Reduced expression | Reduced pro-inflammatory gene expression | [2] |

| Diet-induced obese (DIO) mice | High-Fat Diet | - | - | - | Ameliorated fatty liver | Reduced | - | [2] |

Table 3: Effects of SRT1720 on Mitochondrial Function and Energy Expenditure

| Model System | SRT1720 Concentration/Dose | Duration | Key Findings | Reference |

| Renal Proximal Tubule Cells (in vitro) | 10 µM | 24 hours | Induced mitochondrial biogenesis (increased mtDNA and mitochondrial proteins) | [4] |

| Diet-induced obese (DIO) mice | - | - | Enhanced oxidative metabolism | [12] |

| Mice on standard diet | 1.33 g/kg in diet | Lifelong | Lowered respiratory exchange ratio (RER), indicating increased fatty acid oxidation | [2] |

Key Experimental Protocols

This section details the methodologies for key experiments frequently cited in SRT1720 research.

In Vivo Animal Studies

-

Animal Models:

-

Diet-Induced Obese (DIO) Mice: C57BL/6 mice are typically fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance.[1][13]

-

Monosodium Glutamate (MSG) Mice: Neonatal mice are treated with MSG to induce obesity and insulin resistance later in life.[11]

-

-

SRT1720 Administration:

-

Dietary Admixture: SRT1720 is often mixed into the rodent chow at concentrations ranging from 1.33 g/kg to 2 g/kg of the diet.[2][14] This provides an approximate daily dose of 100 mg/kg body weight.[2]

-

Intraperitoneal (IP) Injection: For more acute studies, SRT1720 can be dissolved in a vehicle (e.g., 10% DMSO in saline) and administered via IP injection.[15][16]

-

-

Metabolic Phenotyping:

-

Glucose Tolerance Test (GTT): Following an overnight fast, mice are given an intraperitoneal or oral glucose bolus (e.g., 2 g/kg body weight). Blood glucose is measured at baseline and at various time points (e.g., 15, 30, 60, 90, 120 minutes) post-injection.[17]

-

Insulin Tolerance Test (ITT): After a shorter fasting period (e.g., 4-6 hours), mice are injected with insulin (e.g., 0.75 U/kg body weight). Blood glucose is monitored at similar time points as the GTT to assess insulin sensitivity.[17]

-

Indirect Calorimetry: Mice are placed in metabolic cages (e.g., CLAMS system) to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER = VCO2/VO2) to determine substrate utilization.[2]

-

In Vitro Cell-Based Assays

-

Cell Lines:

-

SRT1720 Treatment: SRT1720 is typically dissolved in DMSO and added to the cell culture medium at concentrations ranging from 1 µM to 10 µM.[4][18]

-

Gene Expression Analysis:

-

Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from cells or tissues, reverse-transcribed to cDNA, and used as a template for PCR with gene-specific primers to quantify mRNA levels of target genes (e.g., SREBP-1c, FAS, PGC-1α).[11]

-

-

Western Blotting: Protein lysates from cells or tissues are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the expression and phosphorylation status of target proteins (e.g., SIRT1, PGC-1α, AMPK).[19]

-

Mitochondrial Function Assays:

-

Mitochondrial DNA (mtDNA) Copy Number: Total DNA is isolated, and qPCR is used to determine the ratio of a mitochondrial-encoded gene (e.g., ND6) to a nuclear-encoded gene to estimate the relative amount of mtDNA.[20]

-

Seahorse XF Analyzer: This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells to assess mitochondrial respiration and glycolysis.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by SRT1720 and a typical experimental workflow for its evaluation.

Caption: SRT1720 signaling pathway in metabolic regulation.

Caption: Typical experimental workflow for evaluating SRT1720.

Discussion and Future Directions

The body of research on SRT1720 strongly supports its role as a potent activator of SIRT1 with significant beneficial effects on metabolic health in preclinical models. Its ability to improve glucose homeostasis, enhance lipid metabolism, and boost mitochondrial function underscores its therapeutic potential. However, it is important to note that some studies have raised questions about the direct activation of SIRT1 by SRT1720, suggesting that its effects might be mediated through other mechanisms or that the in vitro assays used could be subject to artifacts.[6][21]

Despite these controversies, the consistent in vivo efficacy of SRT1720 in multiple models of metabolic disease suggests that the SIRT1 pathway is a valid and promising target. Future research should focus on:

-

Clinical Trials: While preclinical data is robust, more extensive human clinical trials are needed to establish the safety and efficacy of SRT1720 or its analogs in patients with metabolic syndrome, type 2 diabetes, and NAFLD.

-

Long-term Effects: Most studies have focused on relatively short-term interventions. Long-term studies are necessary to understand the sustained effects and potential for adverse events with chronic SRT1720 administration.[22][23]

-

Tissue-Specific Mechanisms: Further elucidation of the tissue-specific roles of SIRT1 activation by SRT1720 will be crucial for developing more targeted therapies.

-

Combination Therapies: Investigating the synergistic effects of SRT1720 with existing metabolic drugs, such as metformin (B114582), could lead to more effective treatment strategies. However, one study in aged mice on a high-fat diet showed that a combination of SRT1720 and a high dose of metformin reduced lifespan, highlighting the need for careful evaluation of such combinations.[23]

References

- 1. benchchem.com [benchchem.com]

- 2. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of SIRT1 by SRT1720 alleviates dyslipidemia, improves insulin sensitivity and exhibits liver-protective effects in diabetic rats on a high-fat diet: New insights into the SIRT1/Nrf2/NFκB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SRT1720 induces mitochondrial biogenesis and rescues mitochondrial function after oxidant injury in renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resveratrol and SRT1720 Elicit Differential Effects in Metabolic Organs and Modulate Systemic Parameters Independently of Skeletal Muscle Peroxisome Proliferator-activated Receptor γ Co-activator 1α (PGC-1α) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SRT1720‐induced activation of SIRT1 alleviates vascular smooth muscle cell senescence through PKA‐dependent phosphorylation of AMPKα at Ser485 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparing and Contrasting the Roles of AMPK and SIRT1 in Metabolic Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Treatment with SRT1720, a SIRT1 activator, ameliorates fatty liver with reduced expression of lipogenic enzymes in MSG mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sirtuins and nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug mimics low-cal diet to ward off weight gain, boost running endurance | EurekAlert! [eurekalert.org]

- 14. researchgate.net [researchgate.net]

- 15. SRT1720, a Sirtuin 1 Activator, Attenuates Organ Injury and Inflammation in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Intraperitoneal injection of the SIRT1 activator SRT1720 attenuates the progression of experimental osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. SRT1720 as an SIRT1 activator for alleviating paraquat-induced models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Combining a High Dose of Metformin With the SIRT1 Activator, SRT1720, Reduces Life Span in Aged Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SRT1720 Monohydrochloride in Aging Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT1720 is a synthetic, small-molecule activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase.[1][2] SIRT1 plays a crucial role in regulating metabolic homeostasis, stress resistance, and cellular aging processes, making it a significant target in aging research.[1][3][4] Pharmacological activation of SIRT1 is being explored as a strategy to delay the onset of age-related diseases and extend healthspan.[1] SRT1720, being more potent than naturally occurring compounds like resveratrol (B1683913), has been a key tool in preclinical studies to understand the therapeutic potential of SIRT1 activation.[2][5] This document provides a technical overview of SRT1720's mechanism of action, its demonstrated effects in aging models, and the experimental protocols used in its evaluation.

Core Mechanism of Action: SIRT1 Activation

SRT1720 is designed to specifically activate SIRT1.[1][6] SIRT1 deacetylates a wide range of protein substrates, thereby modulating their activity. The activation of SIRT1 by SRT1720 influences several key downstream pathways implicated in aging and longevity.

-

Metabolic Regulation : SIRT1 activation enhances mitochondrial biogenesis and function, primarily through the deacetylation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[3][7][8] This leads to improved glucose homeostasis and insulin (B600854) sensitivity.[2]

-

Inflammation Control : A major anti-aging effect of SRT1720 is its ability to suppress inflammation.[1][9] It achieves this by inhibiting the pro-inflammatory nuclear factor-κB (NF-κB) signaling pathway.[1][10] SIRT1-mediated deacetylation of the p65 subunit of NF-κB reduces its transcriptional activity, leading to decreased expression of inflammatory cytokines like TNF-α.[10][11]

-

Vascular Health : In the context of vascular aging, SRT1720 has been shown to reverse endothelial dysfunction.[10][12] This is partly mediated by reducing oxidative stress and enhancing the activity of endothelial nitric oxide synthase (eNOS).[10][13]

It is important to note that some studies have questioned whether SRT1720 and similar compounds are direct activators of SIRT1, suggesting their effects might be dependent on the experimental assay used or potentially involve off-target activities.[4][14][15][16] However, a substantial body of work demonstrates physiological effects consistent with SIRT1 activation in vivo.[1][2][3]

Preclinical Evidence in Aging Models

Extensive studies in mice have demonstrated the beneficial effects of SRT1720 on both lifespan and healthspan, particularly under conditions of metabolic stress.

Lifespan Extension

SRT1720 supplementation has been shown to extend the lifespan of mice on both standard and high-fat diets.

| Study Parameter | Standard Diet (SD) | High-Fat Diet (HFD) | Citation(s) |

| Mean Lifespan | ▲ 8.8% increase | ▲ 21.7% increase | [1][17] |

| Maximum Lifespan | No significant change | No significant change or ▲ 5% | [1][3] |

| Animal Model | C57BL/6 mice | C57BL/6 mice | [1][3] |

| Dosage | 100 mg/kg in diet | 100 or 500 mg/kg in diet | [1][3][9] |

Healthspan Improvement

Beyond extending lifespan, SRT1720 confers significant health benefits, mitigating age-related decline and metabolic diseases.

| Health Parameter | Observation | Quantitative Data | Animal Model / Diet | Citation(s) |

| Metabolic Health | Improved insulin sensitivity | HOMA-IR calculation decreased | HFD Mice | [5] |

| Reduced liver steatosis | Organ weights reduced | HFD Mice | [3][7] | |

| Decreased body weight & fat % | Fat mass significantly reduced | SD & HFD Mice | [9][18] | |

| Cardiovascular Health | Reversed endothelial dysfunction | EDD restored from 83% to 95% | Old B6D2F1 Mice | [10][12][19] |

| Lowered total cholesterol | Levels lower in treated animals | SD Mice | [1][9] | |

| Lowered LDL-cholesterol | Levels lower in treated animals | SD Mice | [9] | |

| Inflammation & Oxidative Stress | Normalized NF-κB activation | ~12-fold increase in old mice reversed | Old B6D2F1 Mice | [10] |

| Reduced TNF-α expression | 45% decrease in aorta of old mice | Old B6D2F1 Mice | [10] | |

| Normalized aortic superoxide | Production increase with age was reversed | Old B6D2F1 Mice | [10][19] | |

| Physical Function | Improved motor coordination | Enhanced performance on rotarod | HFD Mice | [18] |

| Increased locomotor activity | Ambulatory movement reversed to SD levels | HFD Mice | [3][7] |

Experimental Protocols & Methodologies

Reproducibility in research relies on detailed protocols. Below are generalized methodologies derived from key SRT1720 studies.

In Vivo Mouse Aging Study Protocol

This protocol outlines a typical long-term study to assess the effect of SRT1720 on lifespan and healthspan in mice.

-

Animal Model : C57BL/6 or B6D2F1 male mice are commonly used.[1][10]

-

Acclimatization : Animals are acclimated for at least one week upon arrival before the start of the experiment.

-

Diet and Grouping :

-

Mice are randomly assigned to control or treatment groups.

-

Diets can be a standard chow (SD) or a high-fat diet (HFD, e.g., 60% calories from fat).[4]

-

Control Group : Receives the base diet (SD or HFD).

-

Treatment Group : Receives the base diet supplemented with SRT1720.

-

-

SRT1720 Administration :

-

Dosage : A common dose is 100 mg/kg of body weight, though doses up to 500 mg/kg have been used.[3][9][10]

-

Route : SRT1720 is typically mixed directly into the food chow for long-term studies to minimize stress from handling.[3] For acute studies, oral gavage may be used.[4]

-

Duration : Treatment often begins at middle age (e.g., 6 to 12 months) and continues for the remainder of the animal's life.[3][9]

-

-

Monitoring and Data Collection :

-

Lifespan : Mortality is recorded daily.

-

Body Weight and Composition : Measured regularly (e.g., weekly or bi-weekly). Body fat and lean mass can be assessed using NMR spectroscopy.[18]

-

Metabolic Parameters : Glucose and insulin tolerance tests are performed periodically. Blood samples are collected to measure cholesterol, insulin, and inflammatory markers.[5]

-

Physiological Function : Motor coordination (rotarod test) and locomotor activity are assessed at various ages.[7][18]

-

-

Tissue Analysis : At the end of the study or at specific time points, tissues (e.g., liver, muscle, aorta) are harvested for Western blot, qPCR, or histological analysis to measure protein expression (SIRT1, NF-κB) and markers of inflammation or apoptosis.[1][10]

In Vitro SIRT1 Activity Assay

-

Principle : To measure the direct effect of SRT1720 on SIRT1 enzymatic activity, a common method is a fluorescence-based assay, such as the Fluor de Lys (FdL) assay.

-

Methodology :

-

Recombinant human SIRT1 enzyme is incubated with a synthetic peptide substrate derived from a known SIRT1 target (e.g., p53) that contains an acetylated lysine (B10760008) residue and is tagged with a fluorophore.[14]

-

SRT1720 (at various concentrations, e.g., EC₅₀ of 0.16 μM) is added to the reaction mixture.[20][21]

-

The reaction requires the co-factor NAD+.

-

If SIRT1 is active, it deacetylates the peptide.

-

A developer solution containing trypsin is added, which cleaves the deacetylated peptide, resulting in a change in fluorescence that can be quantified.[20]

-

The increase in fluorescence is proportional to SIRT1 activity.

-

Conclusion

SRT1720 monohydrochloride has served as an invaluable pharmacological tool, providing compelling preclinical evidence that activation of SIRT1 can extend lifespan and, perhaps more importantly, improve healthspan in mammals.[1][3] Studies consistently show its ability to ameliorate age-related metabolic dysfunction, reduce chronic inflammation, and improve cardiovascular health in rodent models.[3][9][10] While debate continues regarding its precise molecular mechanism, the physiological outcomes of SRT1720 treatment strongly support the hypothesis that the SIRT1 pathway is a viable and potent target for developing therapies against a spectrum of age-related diseases. Further research, including well-controlled clinical trials, is necessary to translate these promising preclinical findings to human health.[2]

References

- 1. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SRT1720 improves survival and healthspan of obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. SRT1720‐induced activation of SIRT1 alleviates vascular smooth muscle cell senescence through PKA‐dependent phosphorylation of AMPKα at Ser485 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SRT1720 induces mitochondrial biogenesis and rescues mitochondrial function after oxidant injury in renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fiercebiotech.com [fiercebiotech.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. The sirtuin 1 activator SRT1720 alleviated endotoxin-induced fulminant hepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. SRT1720, a SIRT1 specific activator, protected H2O2-induced senescent endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Claims of 'anti-ageing pill' may be premature | NICS... [nicswell.co.uk]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. selleckchem.com [selleckchem.com]

- 21. SRT1720 hydrochloride | Sirtuin | TargetMol [targetmol.com]

SRT1720 Monohydrochloride: A Deep Dive into its Neuroprotective Mechanisms and Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SRT1720 monohydrochloride, a specific and potent activator of Sirtuin 1 (SIRT1), has emerged as a promising therapeutic candidate for a range of age-related diseases, including neurodegenerative disorders. SIRT1, an NAD+-dependent deacetylase, is a key regulator of cellular homeostasis, stress resistance, and metabolism. Its activation has been shown to confer significant neuroprotection in various experimental models. This technical guide provides a comprehensive overview of the research surrounding SRT1720 and its neuroprotective effects. It details the core mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of SIRT1 activation for neurological diseases.

Introduction: The Role of SIRT1 in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the progressive loss of neuronal structure and function.[1] A growing body of evidence implicates cellular aging, oxidative stress, mitochondrial dysfunction, and inflammation as common underlying mechanisms.[2] Sirtuin 1 (SIRT1), the most extensively studied member of the sirtuin family, plays a critical role in mitigating these detrimental processes.[1][3]

SIRT1 exerts its neuroprotective effects by deacetylating a wide range of protein targets, thereby modulating their activity.[3] This includes key transcription factors and cofactors involved in:

-

Mitochondrial Biogenesis and Function: SIRT1 activates Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[4]

-

Oxidative Stress Resistance: SIRT1 can activate Nuclear factor erythroid 2-related factor 2 (NRF2), which upregulates the expression of antioxidant enzymes.[4]

-

Inflammation: SIRT1 inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5][6]

-

Apoptosis and Autophagy: SIRT1 can suppress apoptosis and promote autophagy, a cellular process for clearing damaged components.[7][8]